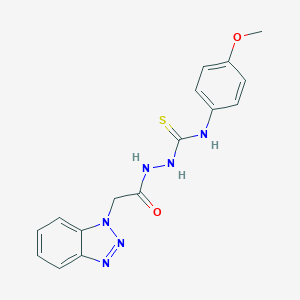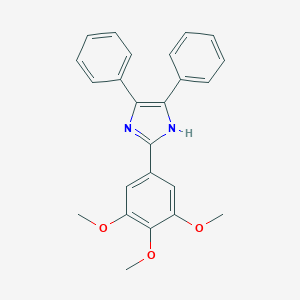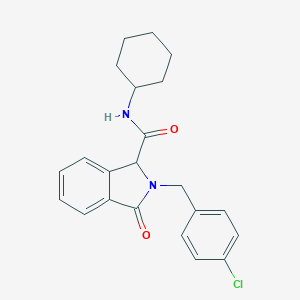![molecular formula C17H9N5O2S B293058 1-{4-Nitrophenyl}[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B293058.png)
1-{4-Nitrophenyl}[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-Nitrophenyl}[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure.
Aplicaciones Científicas De Investigación
1-{4-Nitrophenyl}[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has potential applications in various fields of scientific research. This compound has shown promising results in the field of cancer research as it exhibits anti-cancer activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its use in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 1-{4-Nitrophenyl}[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole is not fully understood. However, studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Studies have shown that 1-{4-Nitrophenyl}[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole exhibits anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been shown to exhibit fluorescent properties and has been studied for its use as a fluorescent probe for the detection of metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{4-Nitrophenyl}[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole in lab experiments include its potential applications in various fields of scientific research, including cancer research, metal ion detection, and anti-inflammatory research. However, limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 1-{4-Nitrophenyl}[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole include further studies on its potential applications in cancer research, metal ion detection, and anti-inflammatory research. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-{4-Nitrophenyl}[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole is a multi-step process that involves the reaction of various chemicals. The synthesis starts with the reaction of 4-nitroaniline with 2-bromoacetic acid to form 4-nitrophenylacetic acid. This intermediate compound is then reacted with thiosemicarbazide to form 1,3-thiazolidine-2-thione. The final step involves the reaction of 1,3-thiazolidine-2-thione with 6-bromoindole-2-carboxylic acid to form 1-{4-Nitrophenyl}[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole.
Propiedades
Fórmula molecular |
C17H9N5O2S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C17H9N5O2S/c23-22(24)11-7-5-10(6-8-11)14-9-25-17-20-19-15-12-3-1-2-4-13(12)18-16(15)21(14)17/h1-9H |
Clave InChI |
QDZSRCQEGQSGTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)


![1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea](/img/structure/B292985.png)

![3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292989.png)
![3-amino-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292991.png)
![7,9-dimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B292992.png)
![Ethyl ({2-[(2-ethoxy-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate](/img/structure/B292997.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B292999.png)
![2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293003.png)
![11-thioxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293004.png)
![11-[2-(3-pyridinylmethylene)hydrazino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293005.png)